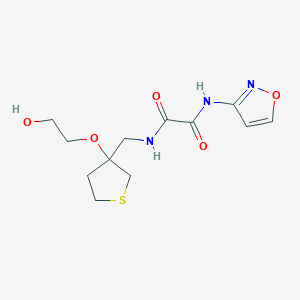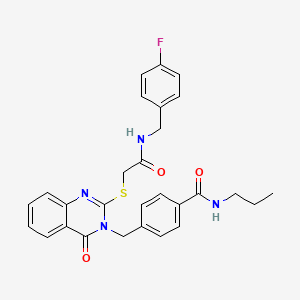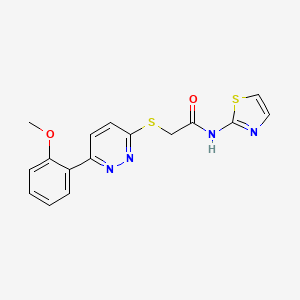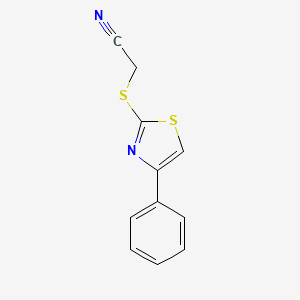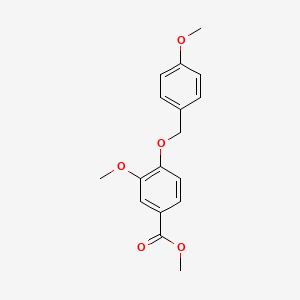
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is an organic compound with the molecular formula C17H18O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group and a benzyl ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate typically involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: 3-methoxy-4-formylbenzoic acid or 3-methoxy-4-carboxybenzoic acid.
Reduction: 3-methoxy-4-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: 3-methoxy-4-hydroxybenzoic acid and 4-methoxybenzyl alcohol.
科学研究应用
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy and benzyl ether groups play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 3-methoxy-4-hydroxybenzoate: Similar structure but lacks the benzyl ether linkage.
Methyl 4-methoxybenzoate: Contains a methoxy group but lacks the additional methoxy and benzyl ether groups.
Methyl 3-hydroxy-4-methoxybenzoate: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate is unique due to its combination of methoxy and benzyl ether groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
methyl 3-methoxy-4-[(4-methoxyphenyl)methoxy]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-14-7-4-12(5-8-14)11-22-15-9-6-13(17(18)21-3)10-16(15)20-2/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNDZPMVGRXZQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
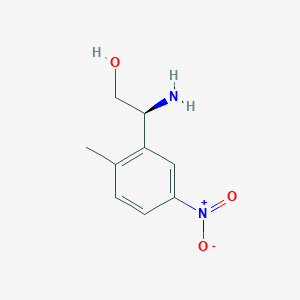
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)
![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
![2,2-dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2413513.png)
![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)
![ethyl 4-oxo-5-(2-phenylacetamido)-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413516.png)
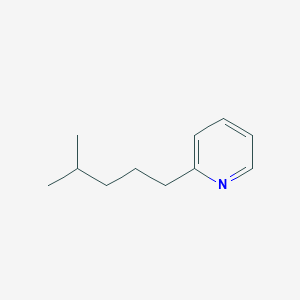
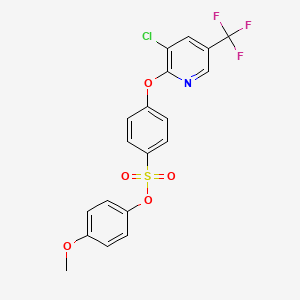
![1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2413521.png)
